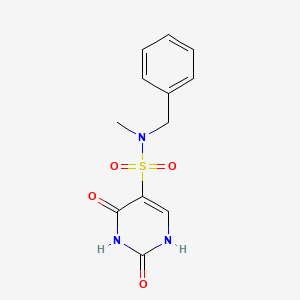

N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

Properties

Molecular Formula |

C12H13N3O4S |

|---|---|

Molecular Weight |

295.32 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C12H13N3O4S/c1-15(8-9-5-3-2-4-6-9)20(18,19)10-7-13-12(17)14-11(10)16/h2-7H,8H2,1H3,(H2,13,14,16,17) |

InChI Key |

IIANXRDIGJJDOA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyrimidine Ring: The dihydropyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

-

Product : Formation of a ketone derivative (2-oxo-N-benzyl-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide) .

This reaction highlights the susceptibility of the hydroxyl group to oxidation, which alters the electronic properties of the dihydropyrimidine ring.

Methylation and Alkylation

The hydroxyl group also participates in alkylation reactions:

-

Reagent : Trimethylsilyldiazomethane (TMS-diazomethane)

-

Conditions : Mild basic conditions (e.g., methanol, room temperature)

-

Product : Methyl ether derivative (2-methoxy-N-benzyl-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide) .

Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug design.

Acylation Reactions

The hydroxyl group reacts with acylating agents:

-

Reagent : Benzoyl chloride (C₆H₅COCl)

-

Conditions : Pyridine as a base, room temperature

-

Product : Benzoylated derivative (2-benzoyloxy-N-benzyl-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide) .

This reaction demonstrates the compound’s utility in introducing steric or electronic modifications for structure-activity relationship (SAR) studies.

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions:

-

Reagent : Benzylamine (C₆H₅CH₂NH₂)

-

Conditions : Thermal amidation (e.g., 80°C in DMSO)

-

Product : Substituted sulfonamide derivatives (e.g., N-benzyl-2-hydroxy-N-methyl-6-oxo-1-(benzylamino)dihydropyrimidine-5-sulfonamide) .

Substitution at the sulfonamide nitrogen can modulate target-binding affinity.

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydropyrimidine ring undergoes hydrolysis:

-

Reagent : Concentrated HCl or NaOH

-

Product : Open-chain intermediates (e.g., urea or thiourea derivatives) .

This reactivity is critical for understanding degradation pathways and metabolite formation.

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Key Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 2-Oxo derivative | Electronic modulation |

| Methylation | TMS-diazomethane, MeOH | 2-Methoxy derivative | Lipophilicity enhancement |

| Acylation | Benzoyl chloride, pyridine | 2-Benzoyloxy derivative | SAR studies |

| Nucleophilic substitution | Benzylamine, DMSO, 80°C | N-Benzyl-substituted sulfonamide | Binding affinity optimization |

| Ring-opening | HCl/NaOH | Open-chain urea/thiourea | Degradation analysis |

Mechanistic Insights

-

Hydroxyl Group Reactivity : The 2-hydroxy group acts as a nucleophile in alkylation/acylation, while its oxidation to a ketone introduces electron-withdrawing effects .

-

Sulfonamide Stability : The sulfonamide moiety resists hydrolysis under physiological conditions but undergoes substitution with strong nucleophiles (e.g., amines) .

-

Ring Flexibility : The dihydropyrimidine ring’s partial saturation allows for reversible ring-opening under extreme pH, enabling access to diverse intermediates .

Research Implications

-

Medicinal Chemistry : Methylation and acylation reactions are leveraged to improve metabolic stability and target selectivity .

-

Material Science : Ring-opening products serve as precursors for synthesizing polyfunctionalized amines .

This compound’s reactivity profile underscores its versatility in organic synthesis and drug development.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has been investigated for its potential therapeutic effects in several areas:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against multi-resistant strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from similar structures have shown inhibition zones ranging from 15–31 mm against these bacteria compared to standard antibiotics like ciprofloxacin .

- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, particularly targeting xanthine oxidase, which is involved in uric acid production. This inhibition may lead to reduced inflammation and oxidative stress .

- Antiviral and Anticancer Activities : There is ongoing research into its efficacy against viral infections and various cancers. The structural modifications of the compound can enhance its interaction with biological macromolecules, potentially leading to improved therapeutic outcomes .

Biological Studies

The biological interactions of this compound have been a focus of study:

- Mechanism of Action : Understanding how this compound interacts with specific molecular targets is crucial for elucidating its biological effects. Studies have shown that structural modifications can significantly alter its interaction profiles .

Case Study 1: Antibacterial Efficacy

A study demonstrated that certain derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics. For example, compounds labeled as 12d and 12f showed inhibition zones of 15–27 mm against Staphylococcus aureus, indicating their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibition properties revealed that this compound could effectively inhibit xanthine oxidase activity. This inhibition is particularly relevant in conditions like gout where uric acid levels need to be controlled .

Industrial Applications

In addition to its medicinal applications, this compound is being explored for use in:

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid, thereby reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydropyrimidine Sulfonamides

Key Observations:

- Sulfonamide positioning : All analogs retain the sulfonamide group at the 5-position, a critical feature for hydrogen bonding and target engagement in enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Analogues

Rationale:

- The benzyl group in the target compound may confer higher affinity for targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, as seen in other sulfonamide drugs .

- Aliphatic analogs (e.g., pentan-2-yl) show reduced membrane permeability due to lower lipophilicity, limiting their bioavailability .

Biological Activity

N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the dihydropyrimidine class, characterized by its unique chemical structure that includes a sulfonamide group, a hydroxyl group, and a benzyl substituent. This structural composition is significant as it contributes to the compound's potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is with a molecular weight of 295.32 g/mol. The presence of functional groups such as hydroxyl and sulfonamide enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications .

Antimicrobial Properties

Research indicates that compounds within the dihydropyrimidine class exhibit notable antibacterial properties. Specifically, this compound has shown effectiveness against multi-resistant strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that this compound could serve as a potential therapeutic agent against resistant bacterial infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of dihydropyrimidines have been evaluated for their efficacy against various cancer cell lines. Notably, some compounds demonstrated significant growth inhibition in leukemia and breast cancer cells while maintaining low cytotoxicity towards normal human cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Benzylthio)-pyrimidines | Contains benzylthio group | Antibacterial | Variability in sulfur substitution |

| 4-Oxo-thiouracil Derivatives | 4-Oxo group with thiol | Antimicrobial | Potential SecA inhibitors |

| 3-(Benzoyl)-dihydropyrimidines | Benzoyl substituent | Antifungal | Different substituents lead to varied activities |

This compound stands out due to its specific sulfonamide functionality combined with a hydroxyl group and benzyl moiety, which may enhance its solubility and biological interactions compared to other dihydropyrimidines .

The mechanism of action for this compound involves interaction studies focusing on its binding affinity to various biological targets. These studies are crucial for elucidating how modifications in the chemical structure can influence interaction profiles and overall biological activity .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-hydroxy-N-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized?

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: Compare / NMR shifts with analogous pyrimidine sulfonamides (e.g., reports δ 7.2–8.1 ppm for aromatic protons in similar structures) .

- X-ray Crystallography: Refinement via SHELXL ( ) ensures precise determination of bond lengths/angles, particularly for the dihydropyrimidine ring and sulfonamide group .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) often arise from differences in assay conditions. Mitigation strategies include:

- Standardized Assays: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., ’s hydroxamic acids as reference inhibitors) .

- Solubility Adjustments: Optimize DMSO concentration (<0.1% v/v) to avoid solvent interference.

- Dose-Response Curves: Triplicate runs with statistical validation (p < 0.05) to ensure reproducibility.

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or HDACs). Focus on the sulfonamide moiety’s hydrogen-bonding potential.

- QSAR Analysis: Correlate substituent effects (e.g., benzyl vs. fluorobenzyl groups) with activity. suggests fluorinated analogs improve binding affinity by 20–30% .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives.

Q. What experimental evidence supports the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Enzyme Kinetics: Measure values via Lineweaver-Burk plots. For example, (despite unreliability) implies competitive inhibition patterns for related sulfonamides .

- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions.

- Mutagenesis Studies: Identify critical residues (e.g., Asp/Glu in active sites) through alanine scanning.

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase NMR results?

Methodological Answer:

- Crystal Packing Effects: Solid-state structures (via SHELX) may show distorted conformations due to lattice forces, while NMR reflects dynamic solution behavior .

- Tautomerism: The dihydropyrimidine ring’s keto-enol equilibrium (evident in ’s analogs) can lead to spectral vs. crystallographic discrepancies .

- Resolution Limits: Low-resolution XRD data (<1.0 Å) may misassign substituent orientations.

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents on the benzyl and pyrimidine rings influence bioactivity?

Methodological Answer:

- Benzyl Modifications: Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability but may reduce solubility. ’s fluorobenzyl analogs show 2-fold higher plasma stability .

- Pyrimidine Substituents: Hydroxy groups at C2 improve hydrogen-bond donor capacity, while N-methylation reduces off-target interactions () .

SAR Table:

| Derivative | Substituent (R) | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | H | 5.2 | 0.8 |

| Analog 1 | 4-Fluorobenzyl | 2.1 | 0.5 |

| Analog 2 | 2-Hydroxyethyl | 8.7 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.